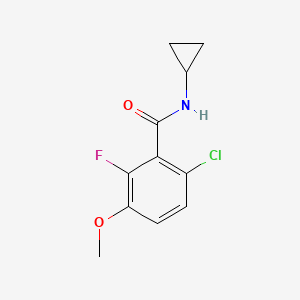
6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide is an organic compound with the molecular formula C11H11ClFNO2. This compound is characterized by the presence of a chloro group, a cyclopropyl group, a fluoro group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 6-chloro-2-fluoro-3-methoxybenzoic acid with an appropriate amine, such as cyclopropylamine, under suitable conditions.
Introduction of Functional Groups: The chloro, fluoro, and methoxy groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination, while the fluoro group can be introduced via fluorination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted benzamides.
Scientific Research Applications
6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects and its role in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzoic acid
- 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzylamine
- 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzyl alcohol
Uniqueness
6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide is unique due to the specific combination of functional groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzamide class, characterized by the presence of a chloro group, a cyclopropyl moiety, and a methoxy group. These structural features contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Investigated for its effectiveness against various pathogens.
- Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. The compound's ability to modulate these targets leads to various downstream biological effects.
Table 1: Summary of Biological Activities
| Activity | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Data not available | Potential for broad-spectrum activity |
| Anticancer | Cancer cell lines (e.g., SNU16) | 25.3 ± 4.6 | Induces apoptosis |
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound, it was tested against several cancer cell lines. The compound exhibited significant antiproliferative effects, particularly against the SNU16 cell line with an IC50 value of 25.3 ± 4.6 nM. The study concluded that the compound could be a promising candidate for further development in cancer therapy.
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of this compound. Although specific IC50 values were not disclosed, preliminary results indicated activity against multiple bacterial strains, suggesting potential for development as an antimicrobial agent.
Research Findings
Recent research has focused on optimizing the structure of benzamide derivatives to enhance their biological activity. Modifications such as fluorination and substitution have been shown to significantly influence the potency and selectivity of these compounds against specific targets.
Table 2: Structure-Activity Relationship (SAR) Insights
Properties
Molecular Formula |
C11H11ClFNO2 |
|---|---|
Molecular Weight |
243.66 g/mol |
IUPAC Name |
6-chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide |
InChI |
InChI=1S/C11H11ClFNO2/c1-16-8-5-4-7(12)9(10(8)13)11(15)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) |
InChI Key |
QFVCISIGTSPXGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)NC2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















